2,6-Dichloro-3-(trichloromethyl)pyridine
Overview
Description
2,6-Dichloro-3-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H2Cl5N. It is a pyridine derivative characterized by the presence of two chlorine atoms at positions 2 and 6, and a trichloromethyl group at position 3. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2,6-Dichloro-3-(trichloromethyl)pyridine (2,6-DCP) is primarily used as an intermediate in the synthesis of other compounds It’s known that the compound’s reactivity depends on the geometry of its halogen substituents .
Mode of Action
The mode of action of 2,6-DCP involves its interaction with its targets, which is influenced by the geometry of its halogen substituents . For instance, attack by nucleophiles occurs at the chlorine atoms . This property makes it a valuable intermediate in the synthesis of various compounds.
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of other compounds, potentially affecting their respective biochemical pathways .
Pharmacokinetics
Given its use as an intermediate in the synthesis of other compounds, its bioavailability would likely depend on the properties of the resulting compounds .
Result of Action
As an intermediate, 2,6-dcp contributes to the properties and actions of the final compounds it helps synthesize .
Action Environment
The action, efficacy, and stability of 2,6-DCP can be influenced by various environmental factors. For instance, the compound’s reactivity depends on the geometry of its halogen substituents . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-(trichloromethyl)pyridine can be synthesized through several methods. One common method involves the chlorination of 3-(trichloromethyl)pyridine. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and is conducted under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes. For example, starting from 2-chloro-5-methylpyridine, the compound can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . This intermediate can then be further processed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(trichloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the trichloromethyl group can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of various oxidized products.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in different reduced products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
2,6-Dichloro-3-(trichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trichloromethyl)pyridine: Similar in structure but with chlorine atoms at positions 2 and 3.
2,6-Dichloro-3-methylpyridine: Similar but with a methyl group instead of a trichloromethyl group at position 3.
Uniqueness
2,6-Dichloro-3-(trichloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,6-dichloro-3-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZHJPALXIYDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203912 | |
Record name | 2,6-Dichloro-3-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55366-30-8 | |
Record name | 2,6-Dichloro-3-(trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55366-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-(trichloromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-3-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-3-(trichloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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